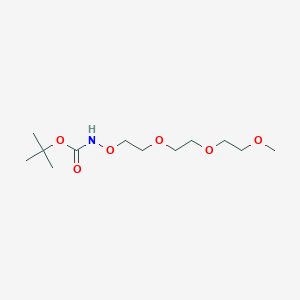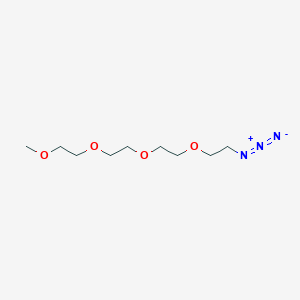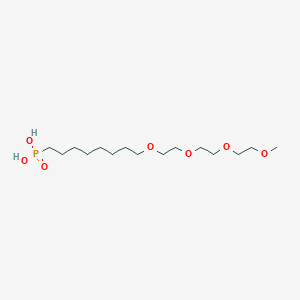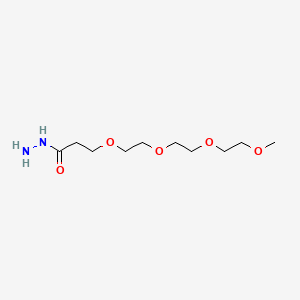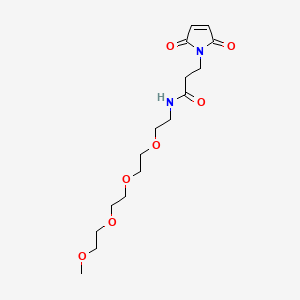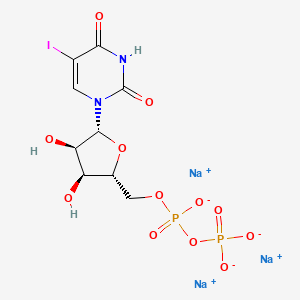
MRS 2693 trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS 2693 trisodium salt is a selective P2Y6 agonist . It displays no activity at other P2Y subtypes . It exerts a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury .
Molecular Structure Analysis
The chemical formula of MRS 2693 trisodium salt is C9H10IN2Na3O12P2 . The exact mass is 595.84 and the molecular weight is 596.000 . The chemical name is 5-Iodouridine-5’-O-diphosphate trisodium salt .Chemical Reactions Analysis
MRS 2693 trisodium salt is known to reduce the activation of NF-kappaB and activate the ERK1/2 pathway . It has a cytoprotective effect in an in vivo mouse model of hindlimb skeletal muscle ischemia/reperfusion injury .Physical And Chemical Properties Analysis
MRS 2693 trisodium salt has a molecular weight of 596.00 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 5 . The exact mass is 595.84468 g/mol . The topological polar surface area is 221 Ų . The heavy atom count is 29 . The compound is soluble in water .Applications De Recherche Scientifique
MRS 2693 trisodium salt, also known as TMT-55, is used to precipitate heavy metals from contaminated waters. Its crystal structure and powder diffraction pattern have been studied to better understand its properties (Henke, Bryan, & Elless, 1997).
TMT-55 has been studied for its ability to precipitate mercury and other heavy metals from waste waters. The chemistry and stability of mercury trimercaptotriazine precipitates resulting from its use have been evaluated, showing a variety of species with diverse leaching properties and stability (Henke, Robertson, Krepps, & Atwood, 2000).
The aqueous leaching properties and environmental implications of cadmium, lead, and zinc compounds formed with TMT-55 have been investigated. These studies provide insights into the stability of these compounds in different pH conditions (Matlock, Henke, Atwood, & Robertson, 2001).
In biomedical research, amine-functionalized Fe3O4 nanoparticles synthesized using EDTA-Na3 (N-(trimethoxysilyl-propyl)ethylenediaminetriacetate, trisodium salt) have shown potential as drug carriers for magnetic field-targeted delivery and hyperthermia treatments. These nanoparticles have demonstrated effectiveness against MRSA bacteria (Manna et al., 2018).
Ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt have been explored as drug delivery systems. These hydrogels are nontoxic, easy to extend, and have adequate adhesion for potential use as wound dressings or for topical drug administration (Martínez-Martínez et al., 2018).
Bismuth(III) chelates formed with trisodium salt have been discovered to be n-type semiconductors with efficient visible light photocatalytic activity. This suggests potential applications in photocatalytic degradation of organic pollutants and photoelectrochemical uses (Guo et al., 2019).
Propriétés
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGVSYFNEAILDQ-FCIXCQMASA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN2Na3O12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MRS 2693 trisodium salt | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





